molecular formula C22H29NO6 B12185179 3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Cat. No.: B12185179
M. Wt: 403.5 g/mol
InChI Key: KITUDSIHDQMMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with dimethyl groups and a hexanoate ester linked to an amino group protected by a tert-butoxycarbonyl (Boc) group.

Preparation Methods

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Coumarin derivatives, including this compound, have been investigated for their potential therapeutic properties, such as anti-inflammatory, anticoagulant, and anticancer activities.

    Industry: The compound can be used in the development of new materials, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets. The chromen-2-one core can bind to enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets more effectively. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate include other coumarin derivatives such as:

  • 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate
  • (3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
  • 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(benzyloxy)carbonyl]amino propanoate

These compounds share the chromen-2-one core but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C22H29NO6/c1-14-15(2)20(25)28-18-13-16(10-11-17(14)18)27-19(24)9-7-6-8-12-23-21(26)29-22(3,4)5/h10-11,13H,6-9,12H2,1-5H3,(H,23,26)

InChI Key

KITUDSIHDQMMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCNC(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.